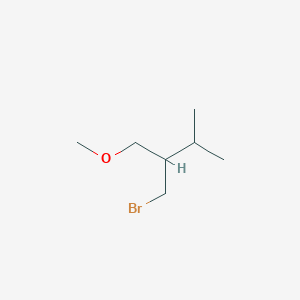

2-(Bromomethyl)-1-methoxy-3-methylbutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"2-(Bromomethyl)-1-methoxy-3-methylbutane" is a chemical compound that may be of interest in various chemical synthesis and research areas due to its unique structure and potential reactivity. While specific studies directly addressing this compound were not identified, related research provides insights into synthesis methods, molecular structures, chemical reactions, and properties of structurally similar compounds.

Synthesis Analysis

The synthesis of related bromoalkyl and methoxy compounds involves various strategies, including electrophilic addition reactions, substitution reactions, and the use of environmentally benign reagents. For example, a practical synthesis approach for 2-bromo-6-methoxynaphthalene highlights the use of less hazardous methylating agents and efficient conditions, suggesting parallel methodologies could be applied for synthesizing compounds like "2-(Bromomethyl)-1-methoxy-3-methylbutane" (Xu & He, 2010).

Molecular Structure Analysis

Molecular structure analysis often utilizes computational methods to predict bond lengths, angles, and overall geometry. Studies on related compounds have applied density functional theory (DFT) to accurately predict molecular structures, which could be similarly used to analyze "2-(Bromomethyl)-1-methoxy-3-methylbutane" (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving bromomethyl and methoxy groups often involve nucleophilic substitution, elimination, and addition reactions. Research on related compounds demonstrates the regio- and stereoselectivity of bromo(alkoxylation) reactions, which could inform the expected chemical behavior of "2-(Bromomethyl)-1-methoxy-3-methylbutane" (Idris et al., 2000).

Physical Properties Analysis

The physical properties of chemical compounds, including boiling points, melting points, and solubility, are crucial for their application in chemical synthesis. While specific data for "2-(Bromomethyl)-1-methoxy-3-methylbutane" was not found, studies on similar compounds can provide insights into the expected physical characteristics and how they might influence reactivity and application in synthesis processes (Rihko et al., 1994).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

Research has shown that compounds structurally related to "2-(Bromomethyl)-1-methoxy-3-methylbutane" are vital intermediates in synthesizing various chemical entities. For example, "2-Bromo-6-methoxynaphthalene" is an essential intermediate for preparing non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. Innovative synthesis methods have been developed to improve environmental and toxicological safety, substituting hazardous reagents like methyl halides with safer alternatives like dimethyl carbonate, which serves as an eco-friendly methylating agent (Wei-Ming Xu & Hong-Qiang He, 2010).

Solvent Applications

The quest for sustainable and environmentally benign solvents has led to the evaluation of ethers and related compounds for industrial use. For instance, "2-Methoxy-2-methylbutane" has been studied for its liquid-liquid equilibrium properties in combination with other organic compounds, assessing its suitability as an industrial solvent. The solvent's performance is modeled using thermodynamic parameters, offering insights into its application in various chemical processes (Mikael Männistö et al., 2016).

Kinetic Studies

Kinetic studies involving compounds related to "2-(Bromomethyl)-1-methoxy-3-methylbutane" have provided valuable information on reaction mechanisms and solvent effects. For example, the solvolysis reactions of tertiary bromoalkanes have been extensively studied to understand the influence of nucleophilic solvent participation, offering insights into the mechanisms of solvolysis reactions and their dependence on solvent properties (Kwang‐ting Liu et al., 2009).

Environmental and Toxicological Considerations

The development of safer chemical processes and solvents is a significant area of research. Studies have explored the use of less toxic bromosolvents for applications like dispersive liquid-liquid microextraction, aiming to reduce environmental impact and health risks associated with traditional chlorinated solvents (Guilong Peng et al., 2016).

Wirkmechanismus

Target of Action

Bromomethyl compounds are known to be used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Bromomethyl compounds are known to participate in sm cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Bromomethyl compounds are known to participate in sm cross-coupling reactions , which are key in various biochemical pathways.

Pharmacokinetics

Pharmacokinetics provides essential insights into the behavior of interventional and adjunctive medications .

Result of Action

Bromomethyl compounds are known to participate in sm cross-coupling reactions , which can result in the formation of new carbon–carbon bonds.

Action Environment

The success of sm cross-coupling reactions, in which bromomethyl compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

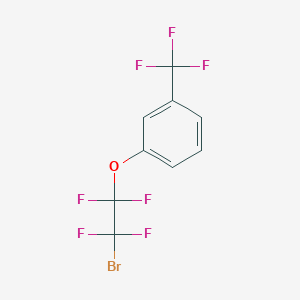

IUPAC Name |

1-bromo-2-(methoxymethyl)-3-methylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO/c1-6(2)7(4-8)5-9-3/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMYPKZMPHUSNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COC)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-methoxy-3-methylbutane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)

![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)